molecular formula C7H3N3S B8464930 7-Cyanobenzo-1,2,3-thiadiazole

7-Cyanobenzo-1,2,3-thiadiazole

Cat. No. B8464930
M. Wt: 161.19 g/mol
InChI Key: QFSYOEAIWXEDMZ-UHFFFAOYSA-N
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Patent
US05523311

Procedure details

4-chloro-7-cyanobenzo-1,2,3-thiadiazole; 4,6-dibromo-7-cyanobenzo-1,2,3-thiadiazole: benzo-1,2,3-thiadiazole-7-carboxylic acid; benzo-1,2,3-thiadiazole-7-carboxylic acid methyl ester.
Name
4-chloro-7-cyanobenzo-1,2,3-thiadiazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4,6-dibromo-7-cyanobenzo-1,2,3-thiadiazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]2[N:8]=[N:9][S:10][C:6]=2[C:5]([C:11]#[N:12])=[CH:4][CH:3]=1.BrC1C2N=NSC=2C(C#N)=C(Br)C=1.S1C2C(C(O)=O)=CC=CC=2N=N1.COC(C1C2SN=NC=2C=CC=1)=O>>[C:11]([C:5]1[C:6]2[S:10][N:9]=[N:8][C:7]=2[CH:2]=[CH:3][CH:4]=1)#[N:12]

Inputs

Step One
Name
4-chloro-7-cyanobenzo-1,2,3-thiadiazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C2=C1N=NS2)C#N
Step Two
Name
4,6-dibromo-7-cyanobenzo-1,2,3-thiadiazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C2=C1N=NS2)C#N)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1N=NC2=C1C(=CC=C2)C(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1=CC=CC=2N=NSC21

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(#N)C1=CC=CC=2N=NSC21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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